1-(4-Hydroxymethylphenyl)piperidin-4-ol

Vue d'ensemble

Description

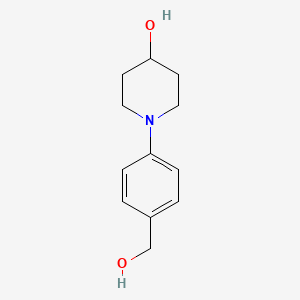

1-(4-Hydroxymethylphenyl)piperidin-4-ol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features a piperidine ring substituted with a hydroxymethyl group at the para position of the phenyl ring and a hydroxyl group at the fourth position of the piperidine ring. It is primarily used for research and development purposes .

Méthodes De Préparation

The synthesis of 1-(4-Hydroxymethylphenyl)piperidin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and piperidine.

Reaction Conditions: The reaction involves the condensation of 4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.

Analyse Des Réactions Chimiques

1-(4-Hydroxymethylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The hydroxyl group on the piperidine ring can be reduced to a hydrogen atom using strong reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

1-(4-Hydroxymethylphenyl)piperidin-4-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of receptor-ligand interactions.

Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(4-Hydroxymethylphenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxymethyl and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1-(4-Hydroxymethylphenyl)piperidin-4-ol can be compared with other similar compounds, such as:

1-(4-Hydroxyphenyl)piperidin-4-ol: This compound lacks the hydroxymethyl group, which may result in different binding properties and biological activities.

1-(4-Methoxyphenyl)piperidin-4-ol: The methoxy group can alter the compound’s electronic properties and reactivity compared to the hydroxymethyl group.

1-(4-Chlorophenyl)piperidin-4-ol: The presence of a chlorine atom can significantly change the compound’s chemical reactivity and pharmacological profile.

This compound is unique due to the presence of both hydroxymethyl and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

1-(4-Hydroxymethylphenyl)piperidin-4-ol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-hydroxybenzaldehyde and piperidine.

- Reaction Conditions : The condensation of 4-hydroxybenzaldehyde with piperidine is performed in the presence of a catalyst (acid or base) to form an intermediate Schiff base.

- Reduction : The Schiff base is subsequently reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of hydroxymethyl and hydroxyl groups enhances its binding affinity and specificity, potentially modulating the activity of these targets, which can lead to various biological effects such as:

- CNS Activity : Investigation into its effects on the central nervous system suggests potential applications in treating neurological disorders.

- Receptor Interaction : It acts as a ligand in receptor-ligand interaction studies, indicating its role in pharmacological research.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antidepressant-like Effects : Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels, suggesting potential antidepressant activity.

- Neuroprotective Effects : Its ability to interact with neuroreceptors positions it as a candidate for neuroprotection in conditions like Alzheimer's disease.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)piperidin-4-ol | Lacks hydroxymethyl group | Different binding properties |

| 1-(4-Methoxyphenyl)piperidin-4-ol | Methoxy group alters electronic properties | Varies in reactivity |

| 1-(4-Chlorophenyl)piperidin-4-ol | Presence of chlorine significantly changes profile | Altered pharmacological effects |

Study on CNS Effects

A study published in Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on serotonin reuptake inhibition. The results indicated that compounds structurally related to this compound demonstrated significant inhibition, suggesting potential use as antidepressants or anxiolytics (Source: Journal of Medicinal Chemistry, 2020).

Antioxidant Activity Research

Research conducted on the antioxidant properties of similar compounds revealed that this compound exhibited notable radical scavenging activities in vitro. This study highlighted its potential application in developing therapeutic agents for oxidative stress-related conditions (Source: Bioorganic & Medicinal Chemistry Letters, 2022).

Propriétés

IUPAC Name |

1-[4-(hydroxymethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,12,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSLCCVWYRRLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654331 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-20-5 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.